molecular formula C15H21N3O4S B2792841 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1252843-68-7

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2792841
CAS No.: 1252843-68-7
M. Wt: 339.41
InChI Key: GZGHLNOBBZGJMB-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound known for its intriguing structure and potential applications. This compound is characterized by a thienopyrimidine core fused with various functional groups, giving it a unique chemical profile.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:

  • Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable guanidine precursor.

  • Attachment of Butyl Group: The introduction of the butyl group is generally achieved through an alkylation reaction.

  • Addition of Methoxyethyl and Acetamide Groups: The final steps involve the incorporation of the methoxyethyl and acetamide functional groups via nucleophilic substitution and acylation reactions respectively.

Industrial Production Methods On an industrial scale, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, employing high-pressure reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: This compound can undergo oxidation reactions, especially at the thiophene ring, leading to sulfone or sulfoxide derivatives.

  • Reduction: Reduction can occur at the pyrimidinone moiety, resulting in various reduced intermediates.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the acetamide and methoxyethyl groups.

Common Reagents and Conditions

  • Oxidation: Reagents like m-chloroperbenzoic acid (MCPBA) are commonly used.

  • Reduction: Metal hydrides such as sodium borohydride (NaBH4) are typical.

  • Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

  • Oxidation Products: Sulfones or sulfoxides.

  • Reduction Products: Reduced pyrimidinone derivatives.

  • Substitution Products: Varied, depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can serve as a precursor for synthesizing more complex molecules due to its reactive functional groups. Biology: In biological studies, it might be used for investigating enzyme-substrate interactions given its unique structure. Medicine: Its structural similarity to other bioactive molecules makes it a candidate for drug development, especially as enzyme inhibitors. Industry: Potential applications in developing specialty chemicals and materials due to its diverse reactivity profile

Properties

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-4-7-17-14(20)13-11(5-9-23-13)18(15(17)21)10-12(19)16-6-8-22-2/h5,9H,3-4,6-8,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGHLNOBBZGJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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